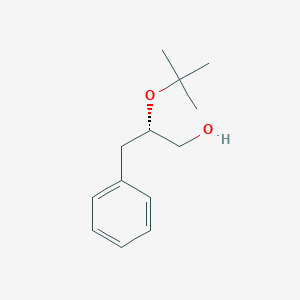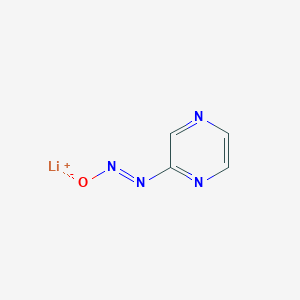
lithium(1+) (E)-(pyrazin-2-yl)diazenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is an organolithium compound characterized by the presence of a lithium ion coordinated to a pyrazinyl diazenolate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (E)-(pyrazin-2-yl)diazenolate typically involves the reaction of pyrazin-2-yldiazonium salts with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the diazonium salt, followed by the addition of lithium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the compound from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinyl diazenium salts.
Reduction: Reduction reactions can convert the diazenolate moiety to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the lithium ion with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazinyl diazenium salts.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazinyl derivatives depending on the reagents used.
科学研究应用
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of lithium(1+) (E)-(pyrazin-2-yl)diazenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or altering the conformation of the enzyme. In biological systems, it may influence signaling pathways by interacting with neurotransmitter receptors or ion channels, leading to changes in cellular function and communication.
相似化合物的比较
Similar Compounds
Lithium(1+) (E)-(pyridin-2-yl)diazenolate: Similar structure but with a pyridine ring instead of pyrazine.
Lithium(1+) (E)-(quinolin-2-yl)diazenolate: Contains a quinoline ring, offering different electronic properties.
Lithium(1+) (E)-(benzothiazol-2-yl)diazenolate: Features a benzothiazole ring, providing unique reactivity.
Uniqueness
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is unique due to its specific electronic configuration and reactivity profile, which make it particularly useful in certain synthetic applications and research contexts. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from other similar compounds.
属性
分子式 |
C4H3LiN4O |
|---|---|
分子量 |
130.1 g/mol |
IUPAC 名称 |
lithium;oxido(pyrazin-2-yl)diazene |
InChI |
InChI=1S/C4H4N4O.Li/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1 |
InChI 键 |
BVNFHARGEOGNAH-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CN=C(C=N1)N=N[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


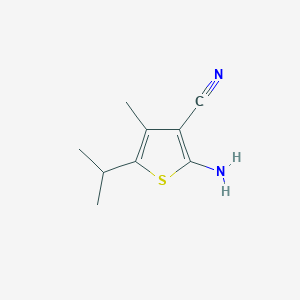

![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)

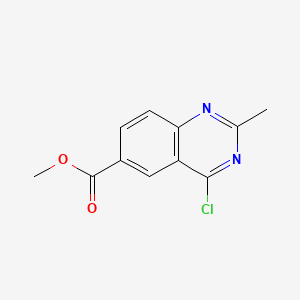
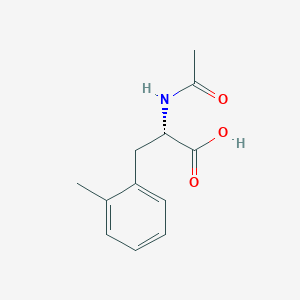

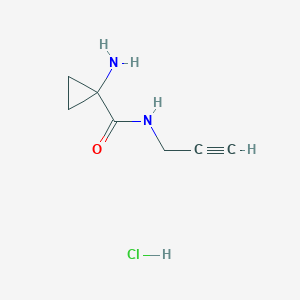

![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)

![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)

